1,3-Bis(4-biphenyl)tetramethyldisilazane
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Overview
Description
1,3-Bis(4-biphenyl)tetramethyldisilazane is an organosilane compound with the molecular formula C28H31NSi2. It is known for its role as a chemical intermediate and is used in various chemical processes. The compound is characterized by its solid physical state and is often utilized in the protection of reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-biphenyl)tetramethyldisilazane typically involves the reaction of biphenyl derivatives with tetramethyldisilazane under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified through various techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-biphenyl)tetramethyldisilazane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler biphenyl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Bis(4-biphenyl)tetramethyldisilazane involves its ability to act as a protecting group for reactive hydrogens. The compound forms stable bonds with hydrogens in alcohols, amines, thiols, and carboxylic acids, preventing unwanted reactions during chemical processes. This stability is attributed to the silicon-nitrogen bonds in the compound, which are resistant to various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisilazane: A simpler analog of 1,3-Bis(4-biphenyl)tetramethyldisilazane, used for similar protective purposes but with different reactivity and stability profiles.
Hexamethyldisilazane: Another related compound, commonly used in organic synthesis for protecting groups and as a silylation agent.
Uniqueness
This compound stands out due to its biphenyl groups, which provide additional stability and unique reactivity compared to simpler disilazanes. This makes it particularly useful in complex synthetic processes where stability under diverse conditions is required .
Properties
IUPAC Name |
1-[[[dimethyl-(4-phenylphenyl)silyl]amino]-dimethylsilyl]-4-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NSi2/c1-30(2,27-19-15-25(16-20-27)23-11-7-5-8-12-23)29-31(3,4)28-21-17-26(18-22-28)24-13-9-6-10-14-24/h5-22,29H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIWORWKUPDZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)N[Si](C)(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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